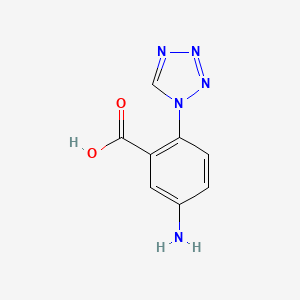
Ácido 5-amino-2-(1H-1,2,3,4-tetrazol-1-il)benzoico
Descripción general
Descripción
5-Amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound with a molecular weight of 205.18 . It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group and a 1H-1,2,3,4-tetrazol-1-yl group .
Molecular Structure Analysis
The molecular structure of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is represented by the InChI code1S/C8H7N5O2/c9-5-1-2-7 (6 (3-5)8 (14)15)13-4-10-11-12-13/h1-4H,9H2, (H,14,15) . This indicates that the molecule consists of a benzene ring substituted with an amino group and a 1H-1,2,3,4-tetrazol-1-yl group, along with a carboxylic acid group . Physical And Chemical Properties Analysis
5-Amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid has a molecular weight of 205.18 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Aplicaciones Científicas De Investigación
Desarrollo de Agentes Anticancerígenos
El motivo estructural del tetrazol es una característica clave en el diseño de nuevos agentes anticancerígenos. Los compuestos que contienen el grupo tetrazol, como el ácido 5-amino-2-(1H-1,2,3,4-tetrazol-1-il)benzoico, se han sintetizado y evaluado por su potencial para inhibir el crecimiento de las células cancerosas. Estos compuestos pueden interactuar con varios objetivos biológicos e interrumpir la proliferación de las células cancerosas .
Aplicaciones de Química Click
Los tetrazoles son esenciales en la química click, que es un campo de la síntesis química caracterizado por reacciones de alto rendimiento, a menudo utilizadas para crear sustancias de forma rápida y fiable uniendo pequeñas unidades. Los derivados del ácido 5-amino-2-tetrazolyl benzoico se pueden sintetizar utilizando enfoques ecológicos y tienen funciones significativas en la química medicinal debido a su actividad biológica .
Estudios de Acoplamiento Molecular
En la biología computacional y el diseño de fármacos, el acoplamiento molecular es un método que predice la orientación preferida de una molécula a una segunda cuando se unen entre sí para formar un complejo estable. El anillo de tetrazol en el ácido 5-amino-2-tetrazolyl benzoico se puede utilizar para estudiar las interacciones con objetivos biológicos, lo que ayuda en el diseño de nuevos fármacos con mayor eficacia .
Mejora de la Farmacocinética y la Farmacodinamia
La presencia de un anillo de tetrazol puede mejorar las propiedades farmacocinéticas y farmacodinámicas de los compuestos farmacéuticos. Puede mejorar las propiedades de absorción, distribución, metabolismo y excreción (ADME) del fármaco, lo que lleva a mejores perfiles terapéuticos .
Actividades Antiinflamatorias y Analgésicas
Los derivados del tetrazol se han investigado por sus actividades antiinflamatorias y analgésicas. Estos compuestos pueden servir como base para desarrollar nuevos medicamentos que ofrezcan alivio del dolor y reduzcan la inflamación con posibles efectos secundarios menores en comparación con los tratamientos actuales .
Síntesis de Compuestos Heterocíclicos
Los tetrazoles son conocidos por reaccionar con varios reactivos para formar una amplia gama de compuestos heterocíclicos. Estas reacciones son importantes para la síntesis de muchos productos farmacéuticos y agroquímicos. El ácido 5-amino-2-tetrazolyl benzoico sirve como precursor en tales síntesis, proporcionando un bloque de construcción versátil para crear diversas estructuras moleculares .
Mecanismo De Acción
are synthetic organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . The tetrazole ring is considered a biomimic of the carboxylic acid functional group .
Análisis Bioquímico
Biochemical Properties
5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid plays a significant role in biochemical reactions due to its structural features. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the tetrazole ring can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially inhibiting or activating enzymatic reactions. Additionally, the amino group can participate in nucleophilic attacks, further modulating biochemical pathways. The benzoic acid moiety allows the compound to act as a substrate or inhibitor in metabolic processes, interacting with enzymes such as transferases and hydrolases .
Cellular Effects
The effects of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for signal transduction. By altering the phosphorylation status of key proteins, 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can impact cell proliferation, differentiation, and apoptosis. Furthermore, the compound can affect gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves several key interactions at the molecular level. The tetrazole ring can bind to enzyme active sites, either inhibiting or activating their catalytic activity. This binding can occur through hydrogen bonding, electrostatic interactions, or hydrophobic effects. Additionally, the amino group can form covalent bonds with reactive residues in proteins, leading to enzyme inhibition or activation. The benzoic acid moiety can also participate in binding interactions, further modulating the compound’s effects. These interactions can result in changes in gene expression, enzyme activity, and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can result in cumulative effects on cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects can occur, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects .
Metabolic Pathways
5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The tetrazole ring can mimic carboxylic acids, allowing the compound to participate in reactions catalyzed by transferases and hydrolases. Additionally, the amino group can undergo transamination reactions, further integrating the compound into metabolic networks. These interactions can influence metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carriers and ATP-binding cassette transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments .
Subcellular Localization
The subcellular localization of 5-amino-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is determined by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, where it exerts its effects. For instance, the tetrazole ring can interact with mitochondrial proteins, influencing mitochondrial function and energy production. Additionally, the amino group can undergo modifications, such as acetylation or phosphorylation, which regulate its localization and activity .
Propiedades
IUPAC Name |
5-amino-2-(tetrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-5-1-2-7(6(3-5)8(14)15)13-4-10-11-12-13/h1-4H,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMFVWXLLCVTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1529301.png)
amino}methyl)-5-chloro-N-methylpyridin-2-amine](/img/structure/B1529303.png)



![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B1529308.png)


![1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1529315.png)
